molecular formula C20H20F2N2O4 B2676338 2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one CAS No. 380188-86-3

2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2676338
CAS No.: 380188-86-3
M. Wt: 390.387
InChI Key: MQNUPXYHGFKXCV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one is a fluorinated piperazine-based compound characterized by dual 4-fluorophenoxy substituents. The molecule features a central piperazine ring with an acetyl linker to one 4-fluorophenoxy group and a ketone-linked ethanone moiety to another 4-fluorophenoxy group. The presence of fluorine atoms increases electronegativity and metabolic stability, making it a candidate for drug development .

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O4/c21-15-1-5-17(6-2-15)27-13-19(25)23-9-11-24(12-10-23)20(26)14-28-18-7-3-16(22)4-8-18/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNUPXYHGFKXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 4-fluorophenol with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reaction parameters are optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and piperazine functionalities play a crucial role in its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several piperazine/piperidine derivatives, differing primarily in substituents and linker chemistry. Below is a comparative analysis:

Compound Key Structural Features Pharmacological Relevance References
Target Compound Dual 4-fluorophenoxy groups; acetyl-piperazine linkage Potential CNS/metabolic applications due to fluorine-enhanced stability
2-(4-Chlorophenoxy)-1-{4-[(9-ethylcarbazol-3-yl)methyl]piperazinyl}ethanone Chlorophenoxy group; carbazole substituent Antipsychotic/anticancer activity via carbazole-DNA intercalation
2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidinyl]piperazinyl}ethanone Triazolopyrimidine core; 2-fluorophenoxy group Kinase inhibition (e.g., EGFR) due to heterocyclic scaffold
1-{4-[2-(4-Fluorophenyl)acetyl]piperazinyl}-2-(4-methoxyphenyl)ethanol Methoxyphenyl-ethanol moiety; fluorophenylacetyl group Serotonin/dopamine receptor modulation (antidepressant potential)
2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidinyl)piperazinyl)ethanone Isobutoxypyrimidine substituent Antiviral/anti-inflammatory activity via nucleotide analog interference
1-{4-[3-(5-Fluoroindol-3-yl)propyl]piperazinyl}-2-(4-bromobenzoyl)ethanone Indole-propyl chain; bromobenzoyl group Anticancer activity (5-HT receptor antagonism)
Physicochemical Properties
Property Target Compound Chlorophenoxy-Carbazole Analogue Triazolopyrimidine Analogue
Molecular Weight ~432.4 g/mol ~494.9 g/mol ~448.5 g/mol
LogP (Predicted) 3.2 4.8 3.5
H-Bond Acceptors 5 4 7
Solubility Low (DMSO-soluble) Very low Moderate (aqueous/organic)

Key Observations :

  • The target compound’s dual fluorophenoxy groups confer higher electronegativity and lower LogP compared to carbazole or triazolopyrimidine analogues, suggesting improved blood-brain barrier penetration .
  • The triazolopyrimidine analogue’s higher H-bond acceptor count correlates with kinase-targeting efficacy, while the carbazole analogue’s bulkier structure limits solubility .

Biological Activity

The compound 2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring fluorinated aromatic rings and a piperazine moiety, contributes to its lipophilicity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical formula for the compound is C23H24F2N4O3C_{23}H_{24}F_2N_4O_3. The structural components include:

  • Fluorophenoxy groups : Enhance lipophilicity and biological activity.
  • Piperazine moiety : Often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:

  • Enzyme inhibition : The compound has shown potential in inhibiting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurotransmitter metabolism.
  • Receptor binding : It may bind to various receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function.

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's efficacy against several biological targets. Key findings include:

  • Antiviral Activity : Preliminary data suggest that the compound exhibits antiviral properties, potentially inhibiting viral replication through enzyme interaction.
  • Anticancer Properties : Cell-based assays indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Table 1: Biological Activity Overview

Biological ActivityTargetEffectReference
AntiviralVarious virusesInhibits viral replication
AnticancerCancer cell linesInduces apoptosis
Enzyme InhibitionMAO, AChEInhibits activity

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of the compound against a panel of viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting that the compound could be developed into a therapeutic agent for viral infections.

Case Study 2: Cancer Cell Line Testing

In another study, the compound was tested on multiple cancer cell lines. Results showed that it inhibited cell growth effectively at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being investigated further.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has provided insights into how modifications to the compound's structure can enhance or diminish its biological activity. Key points include:

  • Fluorination : The presence of fluorine atoms increases lipophilicity and may enhance binding affinity to biological targets.
  • Piperazine Modifications : Alterations in the piperazine ring can lead to changes in receptor selectivity and potency.

Table 2: SAR Analysis

ModificationImpact on Activity
FluorinationIncreased lipophilicity
Piperazine variantAltered receptor binding

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